molecular formula C21H26N4O4 B6800329 N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6800329
M. Wt: 398.5 g/mol
InChI Key: BWDCDMWSGGWTKC-UHFFFAOYSA-N
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Description

N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which is often associated with interesting biological activities and chemical properties.

Properties

IUPAC Name

N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c26-18-21(8-1-2-9-21)23-20(28)25(18)15-5-3-4-14(10-15)11-22-19(27)24-16-6-7-17(24)13-29-12-16/h3-5,10,16-17H,1-2,6-9,11-13H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDCDMWSGGWTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)C3=CC=CC(=C3)CNC(=O)N4C5CCC4COC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the phenyl and carboxamide groups. These modifications are usually achieved through substitution reactions, where reagents like phenyl halides and amines are used.

    Final Assembly: The final step involves the coupling of the spirocyclic core with the 3-oxa-8-azabicyclo[3.2.1]octane moiety. This step may require the use of coupling agents and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core and the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the spirocyclic core. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization. Reagents such as halogens and nitro compounds are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic compounds, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s spirocyclic structure is of interest due to its potential biological activity. It can be used in the study of enzyme inhibitors and receptor modulators.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new polymers and materials with unique properties. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The spirocyclic core and the phenyl ring are likely to play a crucial role in binding to these targets, which could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures include spirooxindoles and spirocyclic lactams.

    Phenyl-Substituted Compounds: Compounds with phenyl substitutions, such as phenylalanine derivatives, share some structural similarities.

Uniqueness

What sets N-[[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide apart is its combination of a spirocyclic core with a bicyclic structure. This unique combination imparts specific chemical and biological properties that are not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of N-[[3-(2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl)phenyl]methyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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